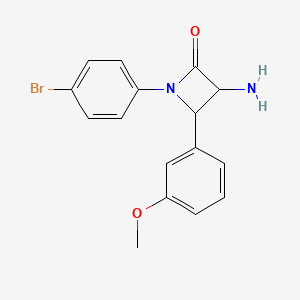
Thalidomide-O-C4-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C4-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, causing severe birth defects. it has since been repurposed for various medical applications, including the treatment of multiple myeloma and erythema nodosum leprosum. This compound is a modified version designed to enhance its therapeutic properties while minimizing adverse effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C4-Br involves several steps, starting with the preparation of the thalidomide core structure. The core structure is synthesized through a series of reactions, including cyclization and condensation reactions. The bromine atom is introduced at the C4 position through a halogenation reaction, typically using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor and purify the final product .
化学反应分析
Types of Reactions
Thalidomide-O-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom at the C4 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thalidomide derivatives .
科学研究应用
Thalidomide-O-C4-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Thalidomide-O-C4-Br exerts its effects through multiple mechanisms:
Molecular Targets: The compound binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.
Pathways Involved: The binding of this compound to CRBN affects various signaling pathways, including those regulating inflammation, angiogenesis, and immune responses.
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Uniqueness of Thalidomide-O-C4-Br
This compound is unique due to its specific modifications, which enhance its binding affinity to CRBN and improve its therapeutic efficacy while reducing adverse effects. This makes it a promising candidate for further research and development in various medical fields .
属性
分子式 |
C17H17BrN2O5 |
|---|---|
分子量 |
409.2 g/mol |
IUPAC 名称 |
4-(4-bromobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9H2,(H,19,21,22) |
InChI 键 |
SJSUIXYDCPBKRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
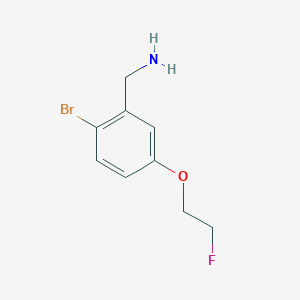
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
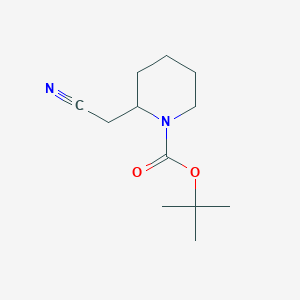
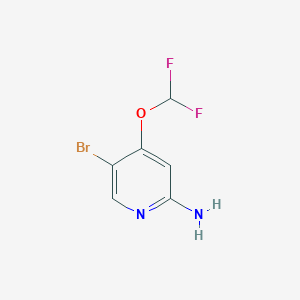
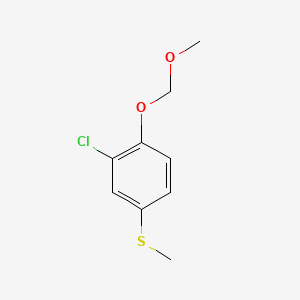
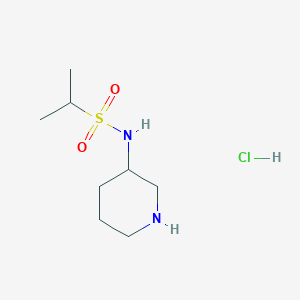
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)

![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
